(2-Bromocyclopropyl)boronic acid
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Overview
Description
(2-Bromocyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropyl ring substituted with a bromine atom and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopropyl)boronic acid typically involves the borylation of a bromocyclopropane precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds with high selectivity and yields the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Bromocyclopropyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products Formed:
Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki–Miyaura coupling.
Oxidation Products: Alcohols or ketones from oxidation reactions.
Substitution Products: Various substituted cyclopropyl derivatives .
Scientific Research Applications
(2-Bromocyclopropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromocyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Cyclopropylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
(2-Chlorocyclopropyl)boronic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
(2-Iodocyclopropyl)boronic Acid: Contains an iodine atom, which can influence the reaction conditions and outcomes
Uniqueness: (2-Bromocyclopropyl)boronic acid is unique due to its combination of a reactive bromine atom and a versatile boronic acid group, making it highly valuable in various synthetic applications .
Properties
Molecular Formula |
C3H6BBrO2 |
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Molecular Weight |
164.80 g/mol |
IUPAC Name |
(2-bromocyclopropyl)boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2(3)4(6)7/h2-3,6-7H,1H2 |
InChI Key |
VLFARCLKGJNRJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1Br)(O)O |
Origin of Product |
United States |
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